molecular formula C18H28N2OS2 B11467673 4-{[(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methyl]sulfanyl}-2,6-di-tert-butylphenol

4-{[(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methyl]sulfanyl}-2,6-di-tert-butylphenol

Cat. No.: B11467673
M. Wt: 352.6 g/mol
InChI Key: ALTFRXAGTGJIFC-UHFFFAOYSA-N
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Description

4-{[(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methyl]sulfanyl}-2,6-di-tert-butylphenol: is a complex organic molecule with a unique structure. Let’s break it down:

Preparation Methods

The synthetic routes for this compound involve several steps. While I don’t have specific details on the industrial production methods, here’s a general outline:

  • Thiazole Formation: : Start with a precursor containing the thiazole ring. Various methods can be employed, such as cyclization of thioamides or thiosemicarbazides.

  • Amination: : Introduce the amino group by reacting the thiazole-containing compound with an appropriate amine source.

  • Sulfenylation: : Add the methylsulfanyl group using a suitable reagent.

  • Tert-Butylation: : Protect the phenolic hydroxyl group by tert-butylation (using tert-butyl chloride or tert-butyl alcohol).

Chemical Reactions Analysis

    Oxidation/Reduction: The compound may undergo oxidation (e.g., converting the thiol group to a disulfide) or reduction (e.g., reducing the nitro group to an amino group).

    Substitution: Electrophilic substitution at the C-5 position of the thiazole ring or nucleophilic substitution at the C-2 position.

    Reagents: Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaOH).

Scientific Research Applications

    Medicine: Investigate its potential as an antitumor or cytotoxic drug with fewer side effects.

    Biology: Explore its impact on cellular pathways and receptors.

    Chemistry: Study its reactivity and interactions.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.

    Pathways: Investigate signaling pathways modulated by this compound.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, you can compare it to other thiazole-based molecules in terms of structure, biological activity, and applications.

Properties

Molecular Formula

C18H28N2OS2

Molecular Weight

352.6 g/mol

IUPAC Name

4-[(2-amino-4,5-dihydro-1,3-thiazol-5-yl)methylsulfanyl]-2,6-ditert-butylphenol

InChI

InChI=1S/C18H28N2OS2/c1-17(2,3)13-7-11(8-14(15(13)21)18(4,5)6)22-10-12-9-20-16(19)23-12/h7-8,12,21H,9-10H2,1-6H3,(H2,19,20)

InChI Key

ALTFRXAGTGJIFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC2CN=C(S2)N

Origin of Product

United States

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